5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine

Descripción

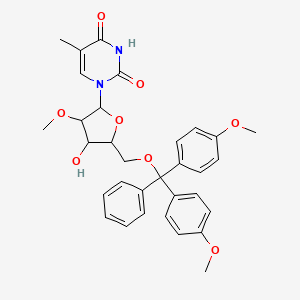

5'-O-(Dimethoxytrityl)-2'-O-methyl-5-methyluridine (CAS: 163878-63-5) is a chemically modified nucleoside derivative critical for oligonucleotide synthesis and therapeutic applications. Its structure features three key modifications (Figure 1):

- 5'-O-Dimethoxytrityl (DMT) group: Protects the 5'-hydroxyl during solid-phase synthesis, enabling stepwise oligonucleotide assembly .

- 2'-O-Methyl group: Enhances RNA stability by conferring nuclease resistance and improving binding affinity to complementary strands .

- 5-Methyl group: Positioned on the uracil base, this modification may influence base-pairing dynamics and metabolic stability .

This compound is widely used in synthesizing small interfering RNA (siRNA), antisense oligonucleotides, and probes for studying RNA interactions .

Propiedades

IUPAC Name |

1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34N2O8/c1-20-18-34(31(37)33-29(20)36)30-28(40-4)27(35)26(42-30)19-41-32(21-8-6-5-7-9-21,22-10-14-24(38-2)15-11-22)23-12-16-25(39-3)17-13-23/h5-18,26-28,30,35H,19H2,1-4H3,(H,33,36,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLOXJCZWDDILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

574.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Starting Material Preparation

The synthesis begins with uridine derivatives , typically 5-methyluridine or cytidine, which serve as the core nucleoside scaffold. These are subjected to regioselective protection and functionalization to introduce the desired modifications.

Protection of Hydroxyl Groups

Protection of the 5'-hydroxyl group is achieved using dimethoxytrityl chloride (DMT-Cl) in pyridine or similar solvents. This step is crucial for selective subsequent reactions and to prevent undesired side reactions at the 5'-position during methylation.

- Solvent: Pyridine

- Temperature: Ambient (~20°C)

- Time: Approximately 4 hours

- Reagents: DMT-Cl, pyridine as both solvent and base

Reaction:

$$

\text{Uridine derivative} + \text{DMT-Cl} \xrightarrow{\text{pyridine}} \text{5'-O-DMT-protected nucleoside}

$$

2'-O-Methylation

The 2'-hydroxyl group is methylated using methylating agents such as methyl iodide (CH3I) in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3) .

- Solvent: Dimethylformamide (DMF)

- Temperature: Reflux (~80°C)

- Duration: 4–6 hours

- Reagents: Methyl iodide, base (NaH or K2CO3)

Mechanism:

The base deprotonates the 2'-OH, enabling nucleophilic attack on methyl iodide, forming the 2'-O-methyl group.

Note: To improve regioselectivity, some protocols employ amidine derivatives or solvent optimization to suppress methylation at undesired sites.

Methylation at the 5-Position of Uracil

The methyl group at the 5-position of uracil is typically introduced via direct methylation using methylating agents like dimethyl sulfate or methyl iodide under controlled conditions, or it may be incorporated during the initial synthesis of the uracil base.

Phosphitylation for Oligonucleotide Synthesis

The final step involves converting the protected nucleoside into a phosphoramidite (e.g., 3'-O-(2-cyanoethyl)-N,N-diisopropylphosphoramidite), suitable for automated solid-phase synthesis.

- Reagent: 2-cyanoethyl N,N-diisopropylchlorophosphoramidite

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C to room temperature

- Duration: 2–4 hours

Industrial and Large-Scale Production Considerations

Scaling up the synthesis requires meticulous control of reaction parameters to maintain yield and purity. Key considerations include:

| Parameter | Optimization Strategy |

|---|---|

| Reaction Temperature | Maintain at ambient or slightly elevated temperatures to prevent side reactions. |

| Reaction Time | Adequate to ensure complete conversion without overexposure. |

| Purification | Use column chromatography and recrystallization to remove impurities. |

| Monitoring | Use HPLC, NMR, and MS to verify intermediate and final product purity. |

Purification Techniques

- Column Chromatography: To separate unreacted starting materials and side products.

- Recrystallization: To obtain high-purity final compounds.

- HPLC Analysis: Ensures >97% purity, critical for pharmaceutical applications.

Recent Advances and Research Insights

Recent research emphasizes regioselective protection strategies and optimized methylation protocols to increase yield and reduce side reactions. For example, a study on large-scale synthesis employed phase transfer catalysis and minimized solvent use, thus improving environmental and economic efficiency.

Furthermore, innovative protection schemes, such as t-butyldimethylsilyl (TBDMS) groups, have been explored to enhance regioselectivity during methylation, especially at the 2'-OH position.

Data Summary and Comparative Analysis

Análisis De Reacciones Químicas

Phosphorylation Reactions

The compound undergoes phosphorylation to form phosphoramidites for oligonucleotide assembly. Key steps include:

-

Phosphitylation : Reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite under anhydrous conditions to form the 3'-phosphoramidite derivative.

-

Conditions : Conducted in dichloromethane or acetonitrile with catalytic tetrazole or 5-ethylthio-1H-tetrazole.

| Reaction Parameter | Value |

|---|---|

| Temperature | 20–25°C |

| Solvent | Dichloromethane |

| Catalyst | Tetrazole (0.45 M) |

| Reaction Time | 30–60 minutes |

Deprotection of the 5'-DMT Group

The DMT group is selectively removed under acidic conditions to expose the 5'-hydroxyl for subsequent coupling:

-

Reagents : 3% trichloroacetic acid (TCA) or dichloroacetic acid in dichloromethane.

-

Mechanism : Acid-catalyzed cleavage of the trityl ether bond.

| Deprotection Efficiency | >95% (monitored by UV absorbance at 498 nm) |

|---|---|

| Side Reactions | Minimal isomerization or backbone cleavage |

2'-O-Methylation

-

Reagents : Methyl iodide (CH₃I) with silver oxide (Ag₂O) in DMF at -10°C to 15°C .

-

Selectivity : 96% 2'-O-methyl isomer vs. 5% 3'-O-methyl isomer .

Nucleophilic Substitution

The 2'-O-methyl group participates in substitutions with amines or thiols under basic conditions, forming derivatives for specialized oligonucleotides.

Oxidation and Stability

-

Oxidation : The phosphite triester intermediate is oxidized to phosphate using iodine/water or tert-butyl hydroperoxide.

-

Stability : The 2'-O-methyl group confers nuclease resistance, critical for in vivo applications.

| Oxidation Reagent | Conversion Efficiency | Byproducts |

|---|---|---|

| Iodine/water | >98% | Minimal cyanoethyl loss |

| tert-Butyl hydroperoxide | >95% | Reduced side oxidation |

Synthetic Pathway

A representative synthesis from 5-methoxymethyl-2'-deoxyuridine :

-

Protection : 5'-hydroxyl protected with DMT-Cl in pyridine (20°C, 4 hours, 78% yield) .

-

Purification : Silica gel chromatography (chloroform/methanol gradient) .

Comparative Reaction Data

Data from NMR analysis of reaction intermediates :

| Proton | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

|---|---|---|

| H-1' | 5.91 (d) | J = 2.69 |

| H-2' | 3.97 (dd) | J = 8.0 |

| H-3' | 4.03 (m) | - |

| DMT-OCH₃ | 3.79 (s) | - |

Aplicaciones Científicas De Investigación

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine is a chemical compound with several applications in scientific research, particularly in the synthesis of modified oligonucleotides .

Chemical Structure and Properties

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine, also known as DMT(-5)Penf2Me-thymin-1-yl, has the molecular formula C32H34N2O8 and a molecular weight of 574.6 g/mol . It features a dimethoxytrityl (DMT) group at the 5'-O position, a methyl group at the 2'-O position, and a methyl group at the 5 position of the uridine base . The DMT group is commonly used as a protecting group in oligonucleotide synthesis, while the 2'-O-methyl modification enhances nuclease resistance and duplex stability .

Synthesis of Oligonucleotides

5'-O-(Dimethoxytrityl)-2'-o-methyl-5-methyluridine is primarily used as a building block in the synthesis of 2'-O-methyloligoribonucleotides . These modified oligonucleotides have improved properties compared to their natural counterparts, including increased resistance to nuclease degradation and enhanced binding affinity to RNA targets .

Applications of 2'-O-Methyloligoribonucleotides

2'-O-Methyloligoribonucleotides have a wide range of applications in biological research and therapeutics :

- Antisense Oligonucleotides: 2'-O-methyl modifications can be incorporated into antisense oligonucleotides to improve their stability and target binding . These oligonucleotides can be used to modulate gene expression by binding to specific mRNA sequences and blocking their translation .

- RNA-protein complex studies: 2'-O-Methyloligoribonucleotides can be used to synthesize probes with multiple 5'-terminal biotinylation sites. These probes, along with streptavidin derivatives, are useful in biochemical purification and electron microscopy of RNA-protein complexes .

- Therapeutic applications: The enhanced properties of 2'-O-methyl modified oligonucleotides make them attractive candidates for therapeutic development . Several 2'-MOE/DNA chimeras have been approved by the FDA as drugs, which facilitate RNase H cleavage of target RNA sequences, as well as steric blocking oligonucleotides to alter the splicing of mRNA .

Protecting Group Chemistry

The presence of the 5'-O-dimethoxytrityl (DMT) group in this nucleoside derivative is crucial for its use in oligonucleotide synthesis . The DMT group serves as a protecting group for the 5'-hydroxyl function, allowing for controlled addition of nucleotides during chain elongation . The DMT group can be removed selectively under acidic conditions, allowing for the next nucleotide to be added .

Mecanismo De Acción

The mechanism of action of 5’-O-(Dimethoxytrityl)-2’-o-methyl-5-methyluridine involves its incorporation into oligonucleotides during solid-phase synthesis. The dimethoxytrityl group serves as a protecting group for the 5’-hydroxyl position, preventing unwanted reactions during the synthesis process. Upon deprotection, the free hydroxyl group is available for subsequent coupling reactions .

The 2’-o-methyl and 5-methyl modifications enhance the stability and binding affinity of the resulting oligonucleotides by increasing resistance to nucleases and improving hybridization properties . These modifications also reduce the immunogenicity of the oligonucleotides, making them more suitable for therapeutic applications .

Comparación Con Compuestos Similares

Structural and Functional Modifications

The following table summarizes key structural differences and biological impacts of analogous compounds:

Commercial and Research Utility

- Cost and Availability: The target compound is priced at ~$500/g (≥97% purity) and is less accessible than non-methylated analogs like 5'-O-DMT-2'-O-methyluridine (~$300/g) .

- Therapeutic Use : 5-Fluoro and 5-iodo derivatives are preferred for antiviral and probing applications, respectively, while the 5-methyl variant is favored for metabolic stability in long-acting therapeutics .

Key Research Findings

Impact of 5-Methyl on Base Pairing : The 5-methyl group in 5'-O-DMT-2'-O-methyl-5-methyluridine minimally disrupts Watson-Crick pairing but reduces undesired Hoogsteen interactions, improving specificity .

Enzymatic Compatibility : The 2'-O-methyl modification allows efficient incorporation by RNA polymerases, whereas bulkier groups (e.g., 2'-O-MOE) hinder enzymatic synthesis .

Degradation Profile : Mass spectrometry studies show the 5-methyl group reduces oxidation by cytochrome P450 enzymes, extending half-life in serum from 6 hours (unmodified) to 12 hours .

Actividad Biológica

5'-O-(Dimethoxytrityl)-2'-O-methyl-5-methyluridine (DMTr-5-MeU) is a modified nucleoside that has garnered attention in molecular biology and therapeutic applications due to its unique properties. This article explores its biological activity, synthesis, and potential applications, supported by research findings and data tables.

Chemical Structure and Synthesis

DMTr-5-MeU is a nucleoside analog where the 5' hydroxyl group is protected with a dimethoxytrityl (DMTr) group, and the 2' position is methylated. This modification enhances its stability against nucleases and improves its incorporation into oligonucleotides.

Synthesis Overview:

- Protection of the 5' Hydroxyl Group : The DMTr group is introduced using DMTrCl in a pyridine solvent.

- Methylation at the 2' Position : Methylation is achieved using appropriate reagents to ensure high regioselectivity.

- Purification : The final product is purified through chromatographic techniques to isolate DMTr-5-MeU from by-products.

1. Antisense Oligonucleotide Applications

Research indicates that DMTr-5-MeU can be incorporated into antisense oligonucleotides, enhancing their stability and efficacy. For instance, oligonucleotides containing this modified nucleoside exhibit improved thermal stability and resistance to enzymatic degradation compared to their unmodified counterparts .

| Modification | Thermal Stability | Nuclease Resistance |

|---|---|---|

| DMTr-5-MeU | High | Enhanced |

| Unmodified Uridine | Moderate | Low |

2. RNA Interference (RNAi)

Studies have shown that DMTr-5-MeU-modified small interfering RNAs (siRNAs) maintain comparable RNAi activity to unmodified siRNAs while providing additional stability against degradation . This characteristic makes them suitable for therapeutic applications in gene silencing.

Case Study 1: Efficacy in Gene Suppression

In a study involving SH-SY5Y cells, siRNAs containing DMTr-5-MeU were tested for their ability to suppress luciferase expression. The results demonstrated that these modified siRNAs achieved significant gene knockdown, comparable to standard siRNA constructs:

- Gene Target : Luciferase

- Cell Line : SH-SY5Y

- Knockdown Efficiency : 70% with DMTr-5-MeU vs. 65% with unmodified siRNA

Case Study 2: Stability in Biological Systems

Another study evaluated the stability of DMTr-5-MeU-containing oligonucleotides in serum. The results indicated that these modified oligonucleotides retained over 80% of their integrity after 24 hours, significantly outperforming unmodified counterparts which showed rapid degradation.

Q & A

Q. What role does this nucleoside play in studying RNA-protein interactions?

- Methodological Answer : Its nuclease resistance makes it ideal for synthesizing RNA probes used in electrophoretic mobility shift assays (EMSAs) or X-ray crystallography. For example, 5-methyl substitution reduces base-pairing flexibility, aiding in trapping specific conformations of RNA-protein complexes .

Q. How is this compound used to investigate epigenetic modifications in RNA?

- Methodological Answer : The 5-methyl group mimics natural RNA methylation (e.g., m<sup>5</sup>C or m<sup>5</sup>U). By incorporating it into model transcripts, researchers can study methyltransferase activity via radiometric assays (³H-SAM incorporation) or antibody-based detection (e.g., dot-blot with anti-m<sup>5</sup>U antibodies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.